2-环丙基亚丙烯酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

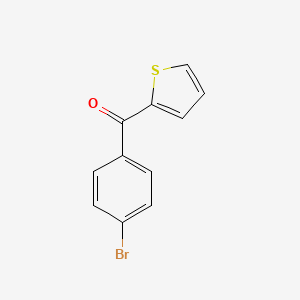

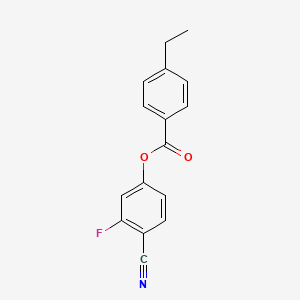

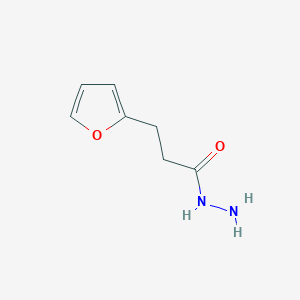

Ethyl 2-cyclopropylidenepropanoate is a chemical compound that has been the subject of various studies due to its potential as a building block in organic synthesis. It is known for its reactivity, particularly in the presence of catalysts, which allows for the formation of complex molecular structures such as cycloheptadiene derivatives and bicyclic compounds .

Synthesis Analysis

The synthesis of ethyl 2-cyclopropylidenepropanoate and its derivatives has been achieved through several methods. One approach involves the use of nickel-catalyzed intermolecular [3 + 2 + 2] cocyclization with terminal alkynes, which proceeds smoothly and yields highly selective cycloheptadiene derivatives . Another method reported the synthesis of ethyl cyclopropylideneacetate via an acid-catalyzed Wittig reaction, which serves as a precursor for further reactions . Additionally, a versatile α-cyclopropylester cation synthon, ethyl-2-(2-chloroethyl)acrylate, has been used for the efficient synthesis of cyclopropane ester derivatives through Michael addition-induced cyclization reactions .

Molecular Structure Analysis

The molecular structure of ethyl 2-cyclopropylidenepropanoate derivatives has been elucidated using techniques such as X-ray crystallography. Structural determination has revealed distortions associated with steric hindrance, such as the expansion of the C(carbonyl)–C(α)–C(β) angle to about 125° in some cases . Ab initio SCF calculations have also been employed to determine the most stable conformations of related cyclopropyl compounds, providing insights into their geometrical structures .

Chemical Reactions Analysis

Ethyl 2-cyclopropylidenepropanoate undergoes various chemical reactions that lead to the formation of diverse molecular architectures. For instance, it participates in [3+2+2] cycloaddition reactions with diynes to synthesize fused bicyclic compounds . It also reacts in double Michael reactions to yield spirocyclopropyl substituted bicyclo[2.2.2] octanes . Furthermore, the compound has been used as a multifunctional cyclopropyl building block, undergoing basic transformations such as Michael additions, Diels–Alder reactions, and hetero-Diels–Alder reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-cyclopropylidenepropanoate and its derivatives are influenced by the presence of the cyclopropyl group and the electron-withdrawing substituents. These structural features impart high reactivity to the compound, making it suitable for various synthetic applications. The introduction of an electron-withdrawing group is particularly important for the progress of nickel-catalyzed cocyclization reactions . The reactivity against different nucleophiles has been demonstrated, showing the versatility of ethyl 2-cyclopropylidenepropanoate as a synthon in organic synthesis .

科学研究应用

不对称有机催化

一个应用领域是不对称有机催化,其中类似于2-环丙基亚丙烯酸乙酯的化合物用于[3+2]环化反应。例如,已经研究了1,2-二苯基环丙烯-3-酮和3-氧代-3-苯基丙酸乙酯环化的不对称有机催化方法,得到具有中等产率和低对映体纯度的化合物(Kaert Reitel 等人,2018)。

溶解度和相行为研究

二氧化碳在乳酸乙酯中的溶解度(与 2-环丙基亚丙烯酸乙酯相关的化合物)以及 CO2 + 乳酸乙酯混合物中相行为的建模对于了解制药和精细化工等各种工业应用中的溶剂特性至关重要(D. Bermejo 等人,2013)。

安全和危害

Ethyl 2-cyclopropylidenepropanoate is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces. It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

属性

IUPAC Name |

ethyl 2-cyclopropylidenepropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-3-10-8(9)6(2)7-4-5-7/h3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSJNCIOZWFDOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1CC1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455292 |

Source

|

| Record name | ethyl 2-cyclopropylidenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyclopropylidenepropanoate | |

CAS RN |

55281-62-4 |

Source

|

| Record name | ethyl 2-cyclopropylidenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1338322.png)

![1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione](/img/structure/B1338341.png)